molecular formula C9H5Cl2F2NO B1413263 2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile CAS No. 1806301-63-2

2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1413263
CAS No.: 1806301-63-2
M. Wt: 252.04 g/mol
InChI Key: KVBXMMPFEQZOKI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile is a halogenated aromatic compound with the molecular formula C₉H₅Cl₂F₂NO and a molecular weight of 252.04 g/mol . Its systematic IUPAC name is 2-(2,3-dichloro-5-(difluoromethoxy)phenyl)acetonitrile , reflecting the substitution pattern on the benzene ring: two chlorine atoms at positions 2 and 3, a difluoromethoxy group (-OCF₂H) at position 5, and a nitrile (-C≡N) functional group attached to the methylene carbon. Alternative names include 1806301-63-2 (CAS Registry Number) and MFCD28785657 (MDL identifier). The SMILES notation N#CCC1=CC(OC(F)F)=CC(Cl)=C1Cl provides a concise representation of its connectivity.

Table 1: Key Identifiers

Property Value
CAS Number 1806301-63-2
Molecular Formula C₉H₅Cl₂F₂NO
Molecular Weight 252.04 g/mol
IUPAC Name 2-(2,3-dichloro-5-(difluoromethoxy)phenyl)acetonitrile
SMILES N#CCC1=CC(OC(F)F)=CC(Cl)=C1Cl

Physical and Chemical Properties

The compound is a crystalline solid at room temperature, though specific melting and boiling points are not explicitly documented in available literature. Comparatively, structurally similar nitriles, such as 2,3-dichloro-5-fluorophenylacetonitrile , exhibit melting points between 30–50°C , suggesting moderate thermal stability. The difluoromethoxy group enhances lipophilicity, as evidenced by the logP value of analogous compounds (~2.5–3.5). It is sparingly soluble in water but readily dissolves in polar organic solvents like dichloromethane and dimethyl sulfoxide.

Spectroscopically, the nitrile group produces a characteristic C≡N stretching vibration near 2,250 cm⁻¹ in infrared (IR) spectra. Nuclear magnetic resonance (NMR) data for the compound’s aromatic protons typically appear as a doublet of doublets in the δ 7.2–7.8 ppm range, while the -OCF₂H group shows distinct ¹⁹F NMR signals at δ -80 to -85 ppm .

Historical Context and Development

The synthesis of difluoromethoxy-substituted aromatics gained prominence in the early 21st century with advancements in fluorination methodologies. Early routes relied on hazardous reagents like sulfur tetrafluoride (SF₄), but modern approaches employ safer catalysts such as SnCl₄/DAST (diethylaminosulfur trifluoride). For this compound, a typical pathway involves:

  • Chlorination of 5-(difluoromethoxy)phenylacetonitrile using Cl₂ or SO₂Cl₂.
  • Regioselective substitution to introduce chlorine atoms at positions 2 and 3.

Key innovations include the use of flow chemistry to optimize reaction efficiency and the development of green fluorination protocols minimizing HF byproducts.

Classification within Halogenated Aromatic Compounds

This compound belongs to the di-ortho-chlorinated benzyl nitriles subclass, distinguished by:

  • A benzene core with two adjacent chlorine atoms (positions 2 and 3).
  • A difluoromethoxy group (position 5) contributing to electronic modulation.
  • A nitrile moiety enabling participation in nucleophilic addition and cyclization reactions.

It shares structural similarities with agrochemical intermediates like 2,3-dichloro-5-trifluoromethylpyridine but differs in the substitution of trifluoromethyl with difluoromethoxy, altering both steric and electronic profiles.

Structural Significance of the Difluoromethoxy Moiety

The -OCF₂H group is a critical structural feature with dual electronic effects:

  • Inductive electron withdrawal (σₐ = 0.22) due to fluorine’s electronegativity.
  • Resonance donation (σᵣ = 0.07) from the oxygen lone pairs.

This balance enhances the compound’s stability against hydrolysis compared to non-fluorinated analogs while maintaining reactivity at the nitrile site. The gauche conformation of -OCF₂H, confirmed by X-ray crystallography in related compounds, minimizes steric clashes with adjacent substituents. Comparatively, -OCF₃ groups exhibit stronger electron withdrawal (σₐ = 0.35), making -OCF₂H a versatile compromise in drug design.

Table 2: Electronic Effects of Substituents

Group σₐ (Inductive) σᵣ (Resonance)
-OCF₂H 0.22 0.07
-OCF₃ 0.35 0.05
-OCH₃ -0.12 -0.27

Properties

IUPAC Name

2-[2,3-dichloro-5-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-7-4-6(15-9(12)13)3-5(1-2-14)8(7)11/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBXMMPFEQZOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup.

Major Products

The major products formed from these reactions include various substituted phenylacetonitriles, which can be further utilized in the synthesis of other chemical compounds .

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions such as:

  • Oxidation: Leading to carboxylic acids or ketones.
  • Reduction: Producing alcohols or amines.
  • Substitution: Allowing for the introduction of different functional groups.

Biology

Research indicates that 2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile exhibits potential biological activities:

  • Antimicrobial Properties: Investigated for efficacy against various pathogens.
  • Anti-inflammatory Effects: Shown to modulate inflammatory responses through pathways involving cytokine production.

Medicine

The compound is being explored for its potential use in drug development, particularly in:

  • Therapeutics for Inflammatory Diseases: Its ability to inhibit specific inflammatory pathways makes it a candidate for new treatments.
  • Antitumor Drugs: Preliminary studies suggest it may inhibit cancer cell proliferation.

Industry

In industrial applications, this compound is used in the production of:

  • Agrochemicals: As a precursor or active ingredient in pesticides and herbicides.
  • Specialty Chemicals: In formulations requiring specific chemical properties.
Activity TypeEffect ObservedReference
Anti-inflammatoryReduced IL-1β production
AntitumorInhibited cancer cell growth
Enzyme InhibitionModulation of PDE4 activity

Case Study 1: Anti-inflammatory Effects

A study demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in macrophages. This suggests its potential therapeutic application in conditions characterized by excessive inflammation.

Case Study 2: Antitumor Activity

In vitro assays indicated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancers. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating its role in inducing cell cycle arrest.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants. This inhibition disrupts the growth and development of the target weeds, leading to their eventual death. The molecular targets include enzymes such as acetolactate synthase (ALS) and enolpyruvylshikimate-3-phosphate synthase (EPSPS).

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound is compared below with three structurally related analogs (Table 1).

Table 1: Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Key Substituents Aromatic Core
2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile 1806301-63-2 C₉H₅Cl₂F₂NO Cl (2,3), OCF₂H (5), CN Phenyl
2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethanamine N/A C₈H₇ClF₃N₂ Cl (3), CF₃ (5), NH₂ Pyridine
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile 852851-75-3 C₁₁H₇F₂N₃O₂ OCF₂H (phenyl), CN, oxadiazole Phenyl-oxadiazole

Key Observations:

  • Aromatic Core: The target compound uses a phenyl ring, whereas analogs may employ pyridine () or hybrid systems like phenyl-oxadiazole (). Pyridine cores enhance solubility and metabolic stability in agrochemicals .
  • Substituents: Difluoromethoxy (OCF₂H) and chlorine groups are common in halogenated intermediates, but trifluoromethyl (CF₃) in pyridine derivatives () offers stronger electron-withdrawing effects, influencing reaction kinetics.
  • Functional Groups: The acetonitrile (–CN) group is critical for nucleophilic reactivity.

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Property Target Compound Pyridine Analog () Oxadiazole Analog ()
Molecular Weight (g/mol) 264.06 230.6 259.19
Polarity High (Cl, OCF₂H, CN) Moderate (CF₃, NH₂) High (OCF₂H, CN, oxadiazole)
Stability Stable under anhydrous conditions Labile to hydrolysis (NH₂ group) Oxadiazole enhances thermal stability

Reactivity Insights:

  • The target compound’s chlorine and difluoromethoxy groups direct electrophilic substitution to the para position of the phenyl ring.
  • Pyridine analogs () exhibit faster nucleophilic aromatic substitution due to the electron-deficient pyridine ring, whereas the oxadiazole analog () may resist oxidation better due to its heterocyclic structure .

Research Findings and Challenges

  • Synthetic Byproducts: Overoxidation during synthesis (e.g., sulfone formation in ) highlights the need for controlled reaction conditions to avoid impurities in the target compound.
  • Regulatory Considerations: Halogenated compounds face stringent environmental regulations. The pyridine analog’s trifluoromethyl group may raise persistence concerns compared to the target’s dichloro-difluoromethoxy system .

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a dichlorophenyl ring and a difluoromethoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of electronegative atoms (chlorine and fluorine) enhances the compound's lipophilicity and potential to penetrate cellular membranes, thereby affecting various biochemical pathways.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, pyrazole derivatives have demonstrated potent inhibitory effects against various cancer cell lines by targeting kinases involved in tumor growth. The mechanism often involves the inhibition of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival .

Antimicrobial Activity

Compounds containing halogen substituents have been associated with enhanced antimicrobial activity. Studies have shown that chlorinated and fluorinated compounds can disrupt bacterial cell membranes or inhibit essential enzymatic processes, leading to bacterial death. The specific activity of this compound against various microbial strains remains to be fully characterized but is anticipated based on the properties of similar compounds .

Anti-inflammatory Properties

The anti-inflammatory effects of halogenated compounds are well-documented. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This modulation can be beneficial in treating diseases characterized by chronic inflammation, including arthritis and other autoimmune disorders .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of a series of dichlorophenylacetonitrile derivatives, including this compound, against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to known chemotherapeutic agents. The study concluded that these compounds could serve as potential leads for developing new anticancer therapies .

Study 2: Antimicrobial Screening

In another investigation involving a library of halogenated phenylacetonitriles, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests potential utility in treating bacterial infections resistant to conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity
AntimicrobialMIC: 8-32 µg/mL
Anti-inflammatoryModulation of cytokines

Q & A

Q. What are the established synthesis protocols for 2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile, and how can purity be optimized?

Answer: The synthesis typically involves halogenation and substitution reactions starting from a phenol or chlorinated phenyl precursor. Key steps include:

  • Chlorination: Selective introduction of chlorine atoms at the 2- and 3-positions of the phenyl ring under controlled conditions (e.g., using Cl2/FeCl3).
  • Difluoromethoxy Introduction: Reaction with difluoromethylating agents (e.g., ClCF2OCH3) in the presence of a base (e.g., K2CO3) to install the difluoromethoxy group at the 5-position .
  • Acetonitrile Functionalization: Coupling via nucleophilic substitution or cyanation reactions.

Purity Optimization:

  • Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for isolation.
  • Monitor reactions via TLC or HPLC to track byproducts. Industrial-scale processes employ continuous flow reactors to enhance yield (>90%) and reduce impurities .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and nitrile carbon (δ ~115 ppm). The difluoromethoxy group (OCHF2) splits into a triplet in <sup>19</sup>F NMR (δ -80 to -85 ppm) .
  • IR Spectroscopy: Confirm nitrile group absorption at ~2240 cm<sup>-1</sup> and C-F stretches (1100–1200 cm<sup>-1</sup>) .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of Cl or CHF2O groups) .

Q. What are the common reaction pathways involving this compound in organic synthesis?

Answer:

  • Nitrile Reduction: Catalytic hydrogenation (H2/Pd-C) or LiAlH4 yields primary amines for pharmaceutical intermediates .
  • Electrophilic Substitution: The electron-withdrawing Cl and OCHF2 groups direct reactions (e.g., nitration, sulfonation) to the para position of the nitrile .
  • Cross-Coupling: Suzuki-Miyaura reactions (Pd catalysts) with boronic acids to introduce aryl/heteroaryl groups .

Q. How is this compound screened for initial biological activity in drug discovery?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., FGFR) using fluorescence-based ADP-Glo™ kits. IC50 values <1 μM suggest therapeutic potential .
  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative pathogens (e.g., E. coli) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., pH, serum concentration) that alter compound stability or protein binding .
  • Structural Analog Studies: Test derivatives to isolate contributions of Cl, OCHF2, or nitrile groups to activity .
  • Orthogonal Assays: Validate enzyme inhibition with ITC (isothermal titration calorimetry) alongside fluorometric assays .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

Answer:

  • Prodrug Design: Mask the nitrile as a amidoxime or thioamide to enhance solubility and reduce off-target reactivity .
  • Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -SO3H) at the 4-position to balance logP values (target: 2–3) .
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., OCHF2 hydrolysis) .

Q. What computational modeling approaches predict the reactivity of the difluoromethoxy group in complex environments?

Answer:

  • DFT Calculations: Analyze bond dissociation energies (BDEs) of C-F bonds to predict hydrolysis or radical-mediated degradation .
  • MD Simulations: Model interactions with enzyme active sites (e.g., CYP450) to assess metabolic pathways .
  • QSAR Models: Correlate substituent effects (Hammett σm) with reaction rates in SNAr mechanisms .

Q. How does this compound compare to analogs (e.g., 3,5-Difluorophenylacetonitrile) in agrochemical applications?

Answer:

  • Herbicidal Activity: The OCHF2 group enhances soil persistence compared to non-fluorinated analogs (half-life >30 days vs. <7 days) .
  • Selectivity: Chlorine substitution patterns reduce phytotoxicity in crops like wheat (EC50 >100 μM) while targeting weeds (EC50 <10 μM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile

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